![molecular formula C14H19FN4O B2443907 N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide CAS No. 2034470-33-0](/img/structure/B2443907.png)
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
PET Radiotracers for Serotonin Receptors
Studies have demonstrated the synthesis and in vivo evaluation of fluoropyridinyl compounds, revealing their potential as PET radiotracers for imaging serotonin 5-HT1A receptors. These compounds exhibit high brain uptake, slow clearance, and stability, suggesting their utility in neuropsychiatric disorder diagnostics (Gonzalo García et al., 2014).
Antimycobacterial Activity
Research on spiro-piperidin-4-ones has identified compounds with significant in vitro and in vivo activity against Mycobacterium tuberculosis. These findings indicate the therapeutic potential of these compounds in treating tuberculosis, with specific compounds showing higher potency than existing treatments (R. Kumar et al., 2008).
Inhibition of Anaplastic Lymphoma Kinase
The development of novel anaplastic lymphoma kinase inhibitors for cancer treatment has been reported. These compounds undergo specific enzymatic hydrolysis, and efforts to minimize this have led to the discovery of analogs with reduced clearance and maintained potency against ALK (Y. Teffera et al., 2013).
Neuroinflammation Imaging
A novel PET radiotracer specific for CSF1R, a microglia-specific marker, has been developed. This tracer, [11C]CPPC, enables noninvasive imaging of reactive microglia and disease-associated neuroinflammation, offering insights into neuroinflammatory contributions to various neuropsychiatric disorders (A. Horti et al., 2019).
Corrosion Inhibition of Iron
Quantum chemical and molecular dynamic simulation studies have predicted the inhibition efficiencies of certain piperidine derivatives on iron corrosion. This research provides insights into the adsorption and corrosion inhibition mechanisms, highlighting the potential of these compounds in protecting against corrosion (S. Kaya et al., 2016).
properties
IUPAC Name |
N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN4O/c15-12-8-17-14(18-9-12)19-5-3-10(4-6-19)7-16-13(20)11-1-2-11/h8-11H,1-7H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVTZKFLKNZUGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.